



Application Notes and Protocols for 306-O12B in Liver-Specific Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	306-O12B	
Cat. No.:	B10829778	Get Quote

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Introduction:

306-O12B is a novel, ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) that facilitate the targeted delivery of genetic material to the liver.[1][2] These LNPs have demonstrated high efficiency in mediating liver-specific gene knockdown, offering a promising platform for therapeutic applications, particularly in the context of CRISPR-Cas9 based genome editing.[3][4][5] The **306-O12B** LNP system has been shown to be significantly more effective than the FDA-approved MC-3 LNP for hepatic delivery of nucleic acids.[4][5]

This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of **306-O12B** in liver-specific gene knockdown, with a primary focus on the successful in vivo knockdown of the Angiopoietin-like 3 (Angptl3) gene in mice. This gene is a key regulator of lipid metabolism, and its knockdown leads to a significant reduction in serum levels of ANGPTL3 protein, LDL cholesterol, and triglycerides.[3][4][5]

Data Presentation

Table 1: In Vivo Efficacy of 306-O12B LNP vs. MC-3 LNP for Angptl3 Gene Knockdown



Parameter	306-O12B LNP	MC-3 LNP	Reference
Median Gene Editing Rate in Liver	38.5%	14.6%	[4][6]
Reduction in Serum ANGPTL3 Protein	65.2%	25%	[4][6]
Reduction in Serum LDL-C	56.8%	15.7%	[4][6]
Reduction in Serum Triglycerides	29.4%	16.3%	[4][6]
Data obtained from wild-type C57BL/6 mice seven days after a single intravenous injection of LNPs coformulated with Cas9 mRNA and sgAngptl3 at a total RNA dose of 3.0 mg/kg.[6]			

Table 2: Long-Term Efficacy of a Single Dose of 306-O12B LNP for Angptl3 Knockdown (100 Days Post-Injection)



Total RNA Dose	Reduction in Serum ANGPTL3	Reduction in Serum LDL-C	Reduction in Serum Triglycerides	Reference
3.0 mg/kg	60%	48.1%	28.6%	[7]
Data				
demonstrates the				
durable				
therapeutic effect				
of a single				
administration.[5]				
[7]				

Table 3: Safety Profile of 306-O12B LNP-mediated Gene

Editing

Safety Parameter	Observation	Reference
Off-Target Mutagenesis	No evidence of off-target mutagenesis detected at nine top-predicted sites.	[4][5]
Liver Toxicity (ALT/AST levels)	No significant changes in ALT or AST levels, indicating no apparent liver toxicity.	[4]
Systemic Inflammatory Response	Cytokine levels returned to baseline 48 hours post-administration, indicating no long-term systemic inflammation.	[4]

Experimental Protocols Formulation of 306-O12B Lipid Nanoparticles

This protocol describes the formulation of **306-O12B** LNPs for the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA).



Materials:

- 306-O12B lipidoid
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- Cas9 mRNA
- sgRNA targeting the gene of interest (e.g., Angptl3)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

- Prepare the lipid stock solution by dissolving **306-O12B**, Cholesterol, DSPC, and DMG-PEG in ethanol at a molar ratio of 50:38.5:10:1.5.[4][8]
- Prepare the RNA solution by dissolving Cas9 mRNA and sgRNA in citrate buffer. A mass ratio of 1:1.2 (Cas9 mRNA/sgRNA) has been shown to be effective.[7]
- The lipid solution and RNA solution are mixed using a microfluidic mixing device.
- The resulting mixture is then dialyzed against PBS to remove ethanol and raise the pH to 7.4, leading to the formation of LNPs.
- The final LNP formulation should have a weight ratio of **306-O12B** to total RNA of 7.5/1.[4][9]
- Characterize the LNPs for size, polydispersity, and encapsulation efficiency. The average size is expected to be around 110-112 nm.[7][8]



In Vivo Gene Knockdown in Mice

This protocol details the procedure for systemic administration of **306-O12B** LNPs to achieve liver-specific gene knockdown in mice.

Animal Model:

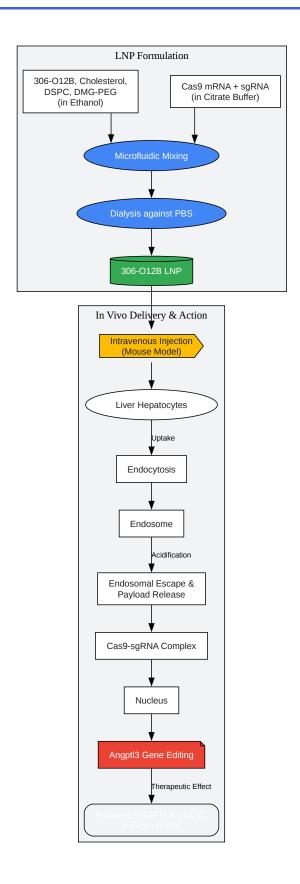
Wild-type C57BL/6 mice.[4]

Procedure:

- Acclimatize the mice to the laboratory conditions.
- Dilute the prepared **306-O12B** LNP formulation in sterile PBS to the desired concentration for injection.
- Administer the LNP formulation via a single intravenous (IV) injection.
- Dosages can be varied to titrate the knockdown effect. Doses of 1.0, 2.0, and 3.0 mg/kg of total RNA have been shown to be effective.
- · Monitor the animals for any adverse effects.
- Collect blood samples at desired time points (e.g., 7 and 100 days post-injection) to analyze serum levels of the target protein, LDL-C, and triglycerides.[4][7]
- At the end of the study, euthanize the mice and harvest the liver and other organs for analysis of gene editing efficiency (e.g., via Next-Generation Sequencing) and biodistribution.[4]

Visualizations





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Caption: Experimental workflow for **306-O12B** LNP-mediated gene knockdown.





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Caption: Signaling pathway for Angptl3 knockdown and lipid reduction.

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